molecular formula C6H3ClN2OS B3366405 5-Chlorothieno[2,3-d]pyrimidin-4(1H)-one CAS No. 137240-12-1

5-Chlorothieno[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B3366405
CAS No.: 137240-12-1
M. Wt: 186.62 g/mol
InChI Key: DTMRVPCIHOZJBC-UHFFFAOYSA-N
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Description

Significance of Fused Heterocyclic Systems in Chemical Biology

Fused heterocyclic systems are complex molecular architectures where two or more cyclic compounds, containing at least one atom other than carbon, share one or more atoms. nih.gov These structures are of immense significance in organic and medicinal chemistry due to their prevalence in natural products and their role as foundational components in a vast array of pharmaceuticals. nih.govscielo.br The incorporation of heteroatoms such as nitrogen, sulfur, and oxygen into a fused ring system imparts unique physicochemical properties, including altered reactivity, polarity, and the capacity for specific biological interactions. rsc.org

These systems form the backbone of numerous bioactive compounds, contributing to their efficacy and selectivity by enabling precise interactions with biological targets. nih.gov Their structural rigidity and diverse functionalization possibilities make them versatile building blocks in synthetic chemistry, allowing for the creation of complex molecules and diverse chemical libraries for drug discovery programs. scielo.brekb.eg Consequently, fused heterocycles are considered a cornerstone in the development of new therapeutic agents across a wide spectrum of diseases. rsc.orgmdpi.com

Thieno[2,3-d]pyrimidin-4(1H)-one as a Privileged Scaffold for Research

Within the broad class of fused heterocycles, the thieno[2,3-d]pyrimidine (B153573) core has emerged as a "privileged scaffold." The concept of a privileged structure, first introduced in 1988, refers to a molecular framework that is capable of binding to multiple, diverse biological receptors, making it a highly fruitful starting point for drug design. nih.govnih.gov The thieno[2,3-d]pyrimidin-4(1H)-one structure, which consists of a thiophene (B33073) ring fused to a pyrimidinone ring, fits this description perfectly. Its chemical tractability and the wide range of biological activities exhibited by its derivatives have made it a subject of intense academic and industrial research. wikipedia.orgsemanticscholar.orgyoutube.com

A primary reason for the extensive investigation into the thieno[2,3-d]pyrimidine scaffold is its structural similarity to naturally occurring purines. semanticscholar.orgnih.gov It is considered a bioisostere of purine (B94841) bases like adenine, a fundamental component of DNA and RNA. wikipedia.orgsemanticscholar.org Bioisosteres are chemical substituents or groups with similar physical or chemical properties that impart comparable biological activities to a chemical compound. The replacement of the imidazole (B134444) ring in purine with a thiophene ring results in the thienopyrimidine structure, which can mimic endogenous purines and interact with their corresponding biological targets, such as protein kinases. nih.gov This mimicry allows thienopyrimidine derivatives to function as antagonists or inhibitors in various biological pathways that involve purines. semanticscholar.orgnih.gov

The versatility of the thieno[2,3-d]pyrimidine scaffold has led to a multitude of research trajectories, exploring its potential in various therapeutic areas. semanticscholar.org A significant body of research has focused on developing these compounds as anticancer agents. youtube.com They have been investigated as inhibitors of various protein kinases, which are enzymes that play a critical role in cell signaling pathways often dysregulated in cancer. nih.gov Beyond oncology, research has demonstrated the potential of thienopyrimidine derivatives as anti-inflammatory, antimicrobial, antiviral, and central nervous system (CNS) protective agents. wikipedia.orgsemanticscholar.org More recently, their application has even extended into agrochemicals, with some derivatives showing effects as plant growth regulators.

The following table provides a summary of the diverse biological activities investigated for the thieno[2,3-d]pyrimidine scaffold, as reported in various research studies.

Research AreaSpecific Target/ApplicationReference Compounds/Derivatives
Anticancer Protein Kinase (PK) Inhibitors (e.g., EGFR, FLT3, IKKβ)Thienopyrimidine-based analogues, 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones
Cytotoxic agents inducing apoptosis and mitotic catastropheThieno[2,3-d]pyrimidine derivatives (e.g., compound 6j)
Dual GARFTase/AICARFTase inhibitors for tumors6-substituted thieno[2,3-d]pyrimidine analogs
Anti-inflammatory General anti-inflammatory activityThieno[2,3-d]pyrimidine derivatives
Antimicrobial Antibacterial agents (including MRSA and VRE)Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one hybrids
Anti-malarial agents (dual-stage)4-Substituted Thieno[3,2-d]pyrimidines
Antiviral agentsGeneral thieno[2,3-d]pyrimidine derivatives
CNS Protection Neuroactive agentsPyrazolo[3,4-b]pyridine derivatives bearing a thieno[2,3-d]pyrimidine moiety
Agrochemical Wheat growth regulatorsThienopyrimidine derivatives with auxin-like effects
Endocrinology Estrogen Receptor (ERα) LigandsPhenolic thieno[2,3-d]pyrimidines with C-5 substituents

Specific Research Focus on 5-Chlorothieno[2,3-d]pyrimidin-4(1H)-one

While research into the thienopyrimidine class is broad, specific derivatives are often synthesized as key intermediates or as targeted molecules for biological evaluation. One such compound is this compound. This molecule is characterized by the core thieno[2,3-d]pyrimidin-4(1H)-one structure with a chlorine atom attached to the C-5 position of the thiophene ring.

The strategic placement of a chlorine atom at the C-5 position is primarily driven by its utility as a reactive "handle" for further chemical modification. Halogens, particularly chlorine and iodine, on electron-deficient aromatic and heteroaromatic rings serve as excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions. rsc.orgnih.gov The pyrimidine (B1678525) ring is strongly electron-withdrawing, which activates the fused thiophene ring, making the C-5 position susceptible to attack by a wide range of nucleophiles. nih.gov

This synthetic versatility is a cornerstone of modern drug discovery. By starting with this compound, chemists can readily displace the chloro group to introduce a diverse array of substituents, such as amines, alcohols, or carbon-based groups. rsc.orgsemanticscholar.org This process allows for the rapid generation of a library of novel 5-substituted analogs. These analogs can then be screened for biological activity, and the structure-activity relationships (SAR) can be studied to determine which chemical features at the C-5 position enhance potency or selectivity for a given biological target. nih.gov Research has confirmed that substituents at the C-5 position can significantly influence the biological profile, for instance, in the development of estrogen receptor ligands. nih.gov

The current research landscape positions this compound less as a final drug candidate and more as a crucial chemical intermediate. Its value lies in its potential as a starting material for creating new chemical entities. The opportunities for this compound are therefore intrinsically linked to the broader therapeutic potential of the thienopyrimidine scaffold itself.

Given the established anticancer, anti-inflammatory, and antimicrobial activities of various thienopyrimidine derivatives, this compound represents a key building block for expanding these frontiers. wikipedia.orgsemanticscholar.org Future research can systematically explore the impact of novel C-5 substitutions on these activities. For example, by introducing different aryl, alkyl, or heterocyclic groups at this position, researchers can probe the binding pockets of target enzymes like protein kinases to develop more potent and selective inhibitors. The compound offers a platform for creating focused libraries of 5-substituted thienopyrimidines, which can be screened against a wide range of biological targets to uncover new therapeutic applications for this privileged scaffold.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2OS/c7-3-1-11-6-4(3)5(10)8-2-9-6/h1-2H,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMRVPCIHOZJBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(S1)N=CNC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70577890
Record name 5-Chlorothieno[2,3-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70577890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137240-12-1
Record name 5-Chlorothieno[2,3-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70577890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Chlorothieno 2,3 D Pyrimidin 4 1h One and Its Derivatives

Classic Synthetic Approaches to the Thieno[2,3-d]pyrimidin-4(1H)-one Core

The synthesis of the core bicyclic structure of thieno[2,3-d]pyrimidin-4(1H)-one is a well-established area of heterocyclic chemistry, with several reliable methods being widely employed.

Gewald Reaction-Based Syntheses

The Gewald reaction is a cornerstone in the synthesis of 2-aminothiophenes, which are key precursors to the thieno[2,3-d]pyrimidin-4(1H)-one core. This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile (such as ethyl cyanoacetate or malononitrile) and elemental sulfur in the presence of a basic catalyst.

The initial step of the Gewald reaction mechanism is a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile. This is followed by the addition of sulfur and subsequent cyclization to form the 2-aminothiophene ring. For the synthesis of the thieno[2,3-d]pyrimidin-4(1H)-one core, a 2-aminothiophene-3-carbonitrile or a 2-aminothiophene-3-carboxamide, synthesized via the Gewald reaction, undergoes a further cyclization step. For instance, reacting the 2-aminothiophene intermediate with formamide (B127407) or formic acid leads to the formation of the pyrimidinone ring.

Starting MaterialsIntermediateFinal Product CoreReference
Ketone/Aldehyde, Active Methylene Nitrile, Sulfur2-Aminothiophene-3-carbonitrile/carboxamideThieno[2,3-d]pyrimidin-4(1H)-one scielo.brresearchgate.net

Cyclization Reactions from Substituted 2-Aminothiophene Precursors

A common and versatile method for constructing the thieno[2,3-d]pyrimidin-4(1H)-one core involves the cyclization of pre-formed, appropriately substituted 2-aminothiophenes. These precursors, often synthesized via the Gewald reaction or other methods, possess functional groups at the 3-position that are conducive to ring closure.

For example, 2-aminothiophene-3-carboxamides can be cyclized with various one-carbon synthons to form the pyrimidinone ring. Reagents such as formic acid, formamide, or triethyl orthoformate are frequently used for this purpose. The reaction proceeds through the formation of an amidine intermediate, followed by intramolecular cyclization and subsequent tautomerization to yield the stable thieno[2,3-d]pyrimidin-4(1H)-one. Similarly, 2-aminothiophene-3-carbonitriles can be reacted with acyl chlorides in the presence of an acid to achieve cyclization scielo.br.

2-Aminothiophene PrecursorCyclizing AgentProduct CoreReference
2-Aminothiophene-3-carboxamideFormic Acid / FormamideThieno[2,3-d]pyrimidin-4(1H)-one nih.gov
2-Aminothiophene-3-carbonitrileAcyl Chloride / AcidThieno[2,3-d]pyrimidin-4(1H)-one scielo.br

Multi-Component Reactions (MCRs) for Core Formation

Multi-component reactions offer an efficient and atom-economical approach to the synthesis of complex molecules like thieno[2,3-d]pyrimidin-4(1H)-ones in a single step. These reactions combine three or more starting materials in a one-pot synthesis, avoiding the isolation of intermediates.

While the Gewald reaction itself is a multi-component reaction for the thiophene (B33073) precursor, further advancements have led to MCRs that directly yield the fused pyrimidine (B1678525) ring system. These reactions often involve a 2-aminothiophene precursor, an aldehyde, and a source for the pyrimidine ring, or a one-pot reaction involving the initial formation of the thiophene ring followed by in-situ cyclization to the thieno[2,3-d]pyrimidin-4(1H)-one.

Strategies for the Introduction of Chlorine at the C-5 Position of the Thiophene Ring

The introduction of a chlorine atom at the C-5 position of the thieno[2,3-d]pyrimidin-4(1H)-one can be achieved through two primary strategies: direct halogenation of a pre-formed heterocyclic core or by utilizing building blocks that already contain the chlorine atom.

Directed Halogenation of Thiophene Precursors

The direct and selective chlorination of the thiophene ring in the thieno[2,3-d]pyrimidine (B153573) system can be a challenging task due to the presence of multiple reactive sites. However, specific reagents and conditions can achieve regioselective chlorination.

One effective method for the chlorination of thiophenes is the use of N-chlorosuccinimide (NCS) tcichemicals.com. To enhance the regioselectivity for the C-5 position, a catalytic amount of dimethyl sulfoxide (DMSO) can be employed. This method offers a mild and efficient way to introduce a chlorine atom onto the thiophene ring of various heterocyclic systems tcichemicals.com. The reaction proceeds under neutral conditions, making it suitable for molecules with sensitive functional groups. Another approach involves the use of phosphoryl chloride, which is often used for the chlorination of the 4-position of the pyrimidine ring, but under certain conditions, it can also affect the thiophene ring nih.govnih.gov.

SubstrateChlorinating AgentCatalystProductReference
Thieno[2,3-d]pyrimidin-4(1H)-oneN-Chlorosuccinimide (NCS)DMSO5-Chlorothieno[2,3-d]pyrimidin-4(1H)-one tcichemicals.com

Synthesis Utilizing Pre-functionalized Chlorinated Building Blocks

An alternative and often more controlled method for the synthesis of this compound is to start with a thiophene precursor that is already chlorinated at the desired position. This approach avoids potential side reactions and regioselectivity issues associated with direct chlorination of the fused ring system.

The synthesis would typically begin with a 2-amino-5-chlorothiophene derivative, such as 2-amino-5-chlorothiophene-3-carbonitrile or 2-amino-5-chlorothiophene-3-carboxamide. These chlorinated precursors can then be subjected to the cyclization reactions described in section 2.1.2 to form the pyrimidinone ring, yielding the final this compound. For example, the reaction of 2-amino-5-bromothiophene-3-carbonitrile with N,N-dimethylformamide dimethyl acetal (DMF-DMA) has been reported, indicating the feasibility of using halogenated 2-aminothiophenes in further synthetic transformations researchgate.net. Similarly, 5-chlorothiophene-2-carbonyl chloride is a commercially available starting material that can be used to construct more complex molecules containing a 5-chlorothiophene moiety google.com.

Pre-functionalized Building BlockReactionProductReference
2-Amino-5-chlorothiophene-3-carboxamideCyclization with Formic AcidThis compound nih.gov
2-Amino-5-chlorothiophene-3-carbonitrileCyclization with Acyl ChlorideThis compound scielo.br

Derivatization from 4-Chlorothieno[2,3-d]pyrimidine and Related Intermediates

A common and versatile approach for the synthesis of diversely substituted thieno[2,3-d]pyrimidines involves the use of 4-chlorothieno[2,3-d]pyrimidine as a key intermediate. The chloro group at the C-4 position is highly susceptible to nucleophilic displacement, allowing for the introduction of a wide array of functional groups.

Nucleophilic Aromatic Substitution Reactions at C-4 Position

The chlorine atom at the C-4 position of the thieno[2,3-d]pyrimidine ring is activated towards nucleophilic aromatic substitution (SNAr). This reactivity is attributed to the electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine ring. A variety of nucleophiles, particularly amines, have been successfully employed to displace the C-4 chloro group, leading to the formation of 4-amino-thieno[2,3-d]pyrimidine derivatives.

For instance, a series of 4-alkylamino- and 4-arylaminothieno[2,3-d]pyrimidines have been synthesized through the reaction of 4-chlorothieno[2,3-d]pyrimidines with various primary and secondary amines ekb.eg. This reaction is typically carried out in a suitable solvent, and the products are evaluated for their biological activities ekb.eg. The general procedure for the preparation of 4-chlorothieno[2,3-d]pyrimidine derivatives involves the chlorination of the corresponding thieno[2,3-d]pyrimidin-4-one precursors using reagents like phosphoryl chloride (POCl₃) ekb.egnih.gov. The resulting 4-chloro intermediate is often used in the subsequent nucleophilic substitution step without extensive purification nih.gov.

The reaction conditions for the SNAr at the C-4 position can be tailored based on the nucleophilicity of the amine and the reactivity of the 4-chlorothieno[2,3-d]pyrimidine derivative. The table below summarizes some examples of nucleophilic aromatic substitution reactions at the C-4 position.

Starting MaterialNucleophileProductReference
4-Chlorothieno[2,3-d]pyrimidineVarious amines4-Alkylamino- and 4-arylaminothieno[2,3-d]pyrimidines ekb.eg
4-Chlorothieno[2,3-d]pyrimidine derivativesMorpholine (B109124)4-Morpholinothieno[2,3-d]pyrimidine derivatives nih.gov
4-Chlorothieno[2,3-d]pyrimidine derivativesN-methylpiperazine, N-phenylpiperazine, 1,3-propanediamine4-Substituted-aminothieno[2,3-d]pyrimidine derivatives

Functionalization Strategies at N-1 and N-3 Positions

Functionalization at the nitrogen atoms of the pyrimidine ring, specifically at the N-1 and N-3 positions, provides another avenue for structural diversification of the thieno[2,3-d]pyrimidine scaffold. The synthesis of 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones has been reported, which inherently involves the introduction of a substituent at the N-3 position nih.gov. These syntheses often proceed through multi-component reactions, which will be discussed in a later section.

The regioselectivity of N-alkylation can be influenced by the reaction conditions and the nature of the substituents on the thieno[2,3-d]pyrimidin-4(1H)-one core. In some cases, a mixture of N-1 and N-3 alkylated products may be obtained, requiring careful optimization of the reaction conditions to achieve the desired regioselectivity.

Modifications and Derivatizations at C-2 and C-6 Positions

Beyond the versatile C-4 position, the C-2 and C-6 positions of the thieno[2,3-d]pyrimidine ring system also offer opportunities for chemical modification. The introduction of various substituents at these positions can significantly impact the biological activity of the resulting compounds.

Studies have focused on the synthesis of new C-2 and N-3 modified thieno[2,3-d]pyrimidine conjugates researchgate.net. These modifications can involve the introduction of a second pharmacophore at these positions to explore potential synergistic effects researchgate.net. For example, the thieno[2,3-d]pyrimidine core has been conjugated with other heterocyclic moieties at the C-2 position.

Furthermore, structural modifications at the C-6 position have been investigated to modulate the potency of thieno[2,3-d]pyrimidine derivatives for specific biological targets. A series of derivatives with modifications at the 6-position were synthesized to identify effective inhibitors of Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia bohrium.com. These modifications can involve the introduction of various aryl or substituted aryl groups at the C-6 position.

The following table provides examples of modifications at the C-2 and C-6 positions.

Position of ModificationType of ModificationExample of SubstituentReference
C-2Conjugation with a second pharmacophoreBenzimidazole moiety researchgate.net
C-6Introduction of aryl groups4-(2-methylaminoethoxy)phenyl group bohrium.com

Advanced Synthetic Techniques and Green Chemistry Approaches in Thienopyrimidine Synthesis

In recent years, there has been a growing emphasis on the development of more efficient, environmentally friendly, and sustainable synthetic methods in organic chemistry. This trend is also reflected in the synthesis of thieno[2,3-d]pyrimidine derivatives, with an increasing number of studies utilizing advanced techniques such as microwave-assisted synthesis and one-pot reaction protocols.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technique has been successfully applied to the synthesis of various thieno[2,3-d]pyrimidine derivatives.

For example, the synthesis of thieno[2,3-d]pyrimidines has been achieved via microwave-assisted thermolysis of 1-(thiophene-2-yl)-1H-tetrazoles researchgate.net. This method provides an efficient route to thieno[2,3-d]pyrimidines in moderate to good yields researchgate.net. Another application of microwave irradiation is in the synthesis of thieno[2,3-d]pyrimidin-4-amine derivatives from the reaction of N'-(3-cyano-4,1-di-hydro-5H-thieno[2,3-c]pyran-2-yl)-N,N-dimethyl-methanimidamide with various anilines in the presence of acetic acid nih.gov. This microwave-assisted approach significantly reduces the reaction time nih.gov.

One-Pot and Solvent-Free Reaction Protocols

One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. Several one-pot procedures have been developed for the synthesis of the thieno[2,3-d]pyrimidine core.

A notable example is the one-pot, two-step, three-component reaction for the synthesis of novel 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-one derivatives from 2H-thieno[2,3-d] nih.govresearchgate.netoxazine-2,4(1H)-diones, aromatic aldehydes, and amines hilarispublisher.com. This protocol provides access to a diverse range of derivatives in good to high yields hilarispublisher.com. Similarly, a green approach for the synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives has been achieved through a one-pot three-component reaction, highlighting the versatility of this strategy for constructing fused pyrimidine systems.

Solvent-free reaction conditions, often coupled with microwave irradiation, represent another green chemistry approach that has been utilized in the synthesis of thieno[2,3-d]pyrimidines. The use of solid supports like Montmorillonite K-10 clay under microwave irradiation and solvent-less conditions has been reported for the synthesis of a series of thieno[2,3-d]pyrimidines from aromatic and heterocyclic carboxylic acids ekb.eg. This method offers the benefits of operational simplicity, reduced environmental impact, and often high yields ekb.eg.

The table below summarizes some of the advanced synthetic techniques employed in the synthesis of thieno[2,3-d]pyrimidine derivatives.

TechniqueDescriptionKey FeaturesReference
Microwave-Assisted SynthesisUse of microwave irradiation to accelerate reactions.Shorter reaction times, higher yields. nih.govresearchgate.net
One-Pot SynthesisMultiple reaction steps in a single vessel without intermediate isolation.Increased efficiency, reduced waste. hilarispublisher.com
Solvent-Free ReactionReactions conducted without a solvent, often on a solid support.Environmentally friendly, simplified work-up. ekb.eg

Chemical Reactivity and Transformation Studies of 5 Chlorothieno 2,3 D Pyrimidin 4 1h One

Reactions Involving the Pyrimidine (B1678525) Ring System

The pyrimidine ring of 5-Chlorothieno[2,3-d]pyrimidin-4(1H)-one is susceptible to various nucleophilic substitution and modification reactions, primarily at the C-4 carbonyl and the nitrogen atoms.

Amination and Hydrolysis Reactions at the C-4 Position

The C-4 position of the pyrimidine ring, bearing a carbonyl group, is a key site for functionalization. While the lactam form is relatively stable, its reactivity can be enhanced by converting the carbonyl group into a more labile leaving group, such as a chloro group, to facilitate nucleophilic substitution. The transformation to the 4-chloro derivative, 4,5-dichlorothieno[2,3-d]pyrimidine, is typically achieved by treatment with phosphoryl chloride (POCl₃). This activated intermediate readily undergoes nucleophilic substitution with various amines.

Studies on related 4-chlorothieno[2,3-d]pyrimidines have demonstrated that a wide range of amines, including primary, secondary, and aromatic amines, can displace the C-4 chlorine to form the corresponding 4-amino derivatives. For instance, reactions with anilines have been successfully conducted in water with catalytic amounts of hydrochloric acid, showcasing a greener approach to these transformations. nih.gov The reactivity of the aniline (B41778) nucleophile is influenced by its electronic properties, with both electron-donating and electron-withdrawing groups on the aniline ring being tolerated. nih.gov Aliphatic and benzylic amines have also been shown to react, often without the need for an acid catalyst. nih.gov

Hydrolysis of the C-4 chloro group back to the carbonyl function can occur, particularly under acidic conditions, and represents a competing reaction during amination. nih.gov The susceptibility of the 4-chloro-thieno[2,3-d]pyrimidine scaffold to nucleophilic attack allows for the synthesis of diverse derivatives with potential pharmacological applications. mdpi.com

Table 1: Examples of Amination Reactions at the C-4 Position of 4-Chlorothieno[2,3-d]pyrimidine Analogues

Amine NucleophileReaction ConditionsProductReference
AnilineHCl (cat.), Water, Heat4-Anilino-thieno[2,3-d]pyrimidine derivative nih.gov
Substituted Anilines (e.g., with OMe, Cl, I)HCl (cat.), Water, HeatCorresponding 4-anilino-thieno[2,3-d]pyrimidine derivatives nih.govscielo.br
Aliphatic Amines (e.g., Benzylamine)Water, Heat4-(Alkylamino)-thieno[2,3-d]pyrimidine derivative nih.gov
Amino Acid Derivatives (e.g., L-phenylalanine)Base, Solvent (e.g., DMF)4-(Amino acid substituted)-thieno[2,3-d]pyrimidine derivative researchgate.net

Acylation and Alkylation of Nitrogen Atoms

The nitrogen atoms within the pyrimidine ring of this compound can undergo acylation and alkylation reactions, further diversifying the molecular scaffold. Alkylation, typically at the N-3 position, can be achieved using alkyl halides in the presence of a base. For instance, reaction with methyl iodide in the presence of anhydrous potassium carbonate has been reported for related thieno[2,3-d]pyrimidinone systems. ekb.eg

In some cases, alkylation can occur at either the nitrogen or the oxygen atom of the lactam function, leading to N-alkyl or O-alkyl products, respectively. The reaction outcome can be dependent on the reaction conditions, such as temperature. For example, studies on a similar pyrazolo[1,5-a]thieno[2,3-e]pyrimidine system showed that methylation with methyl iodide at 80 °C yielded the O-methyl derivative, while at a higher reflux temperature, the N-methyl isomer was the sole product. mdpi.com

Acylation reactions can also be performed on the nitrogen atoms. While specific examples for this compound are not extensively documented in the provided search results, the general reactivity of lactams suggests that acylation with acyl chlorides or anhydrides under appropriate conditions is a feasible transformation.

Reactions Involving the Thiophene (B33073) Ring System

The thiophene portion of the molecule offers additional sites for chemical modification, including substitution of the C-5 chlorine atom and electrophilic aromatic substitution on the thiophene ring itself.

Reactivity and Substitution of the C-5 Chlorine Atom

The chlorine atom at the C-5 position of the thiophene ring is a key handle for introducing a variety of substituents through nucleophilic aromatic substitution (SNAr) reactions. This position is activated towards nucleophilic attack due to the electron-withdrawing nature of the fused pyrimidine ring.

Research has shown that the C-5 chloro group can be displaced by various nucleophiles. For example, in the context of pyrimidine nucleosides, 5-(β-chlorovinyl)sulfones, which have a similar reactive vinyl halide moiety, readily undergo substitution with amines and thiols. nih.gov This suggests that the C-5 chlorine on the thieno[2,3-d]pyrimidine (B153573) core would be similarly reactive towards such nucleophiles.

Table 2: Potential Nucleophilic Substitution Reactions at the C-5 Position

NucleophileExpected ProductReaction TypeReference (Analogous Reactions)
Amines (R-NH₂)5-(Amino)-thieno[2,3-d]pyrimidin-4(1H)-oneSNAr nih.gov
Thiols (R-SH)5-(Thio)-thieno[2,3-d]pyrimidin-4(1H)-oneSNAr nih.gov

Electrophilic Aromatic Substitution on the Thiophene Moiety

The thiophene ring, being an electron-rich aromatic system, can undergo electrophilic aromatic substitution. However, the reactivity of the thieno[2,3-d]pyrimidine system towards electrophiles is influenced by the electron-withdrawing pyrimidine ring.

Studies on related thieno[2,3-d]pyrimidin-4(3H)-ones have shown that electrophilic substitution, such as nitration, can occur. Interestingly, the position of substitution and the reaction outcome can be highly dependent on the substituents already present on the heterocyclic core. For instance, in some cases, nitration leads to ipso-substitution of a methyl group at the C-5 position by a nitro group. zenodo.org In other instances, oxidation of a methyl group to a carboxylic acid has been observed under nitrating conditions. zenodo.org Halogenation of the thiophene ring is another potential electrophilic substitution reaction.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki coupling)

The C-5 chlorine atom serves as an excellent electrophilic partner in various metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds by reacting the C-5 chloro (or bromo/iodo) derivative with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. nih.govacs.org This reaction is highly versatile and tolerates a wide range of functional groups, making it a powerful tool for the synthesis of 5-aryl or 5-heteroaryl thieno[2,3-d]pyrimidines.

The Sonogashira coupling allows for the formation of a C-C bond between the C-5 position and a terminal alkyne. wikipedia.orgnih.gov This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. It provides a direct route to 5-alkynylthieno[2,3-d]pyrimidines, which are valuable intermediates for further transformations.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orgresearchgate.netrsc.org This reaction would involve the coupling of the C-5 chloro derivative with an amine, providing an alternative and often milder method for introducing amino groups at this position compared to traditional nucleophilic aromatic substitution.

Table 3: Metal-Catalyzed Cross-Coupling Reactions at the C-5 Position

Reaction NameCoupling PartnerCatalyst System (Typical)Bond FormedReference
Suzuki-Miyaura CouplingAryl/Heteroaryl Boronic AcidPd catalyst (e.g., Pd(OAc)₂/PCy₃·HBF₄), BaseC-C (Aryl/Heteroaryl) nih.govacs.org
Sonogashira CouplingTerminal AlkynePd catalyst, Cu(I) co-catalyst, Amine baseC-C (Alkynyl) wikipedia.orgnih.gov
Buchwald-Hartwig AminationAminePd catalyst, Ligand, BaseC-N wikipedia.orgresearchgate.netrsc.org

Ring-Opening and Rearrangement Reactions of the Fused System

The inherent stability of the fused thieno[2,3-d]pyrimidine ring system means that ring-opening reactions are not commonly observed under typical conditions. Such transformations generally require harsh reaction conditions or the presence of specific enzymatic systems, such as dihydropyrimidases, which catalyze the hydrolytic cleavage of pyrimidine rings in metabolic pathways. umich.edu

While direct ring-opening of this compound is not extensively documented, rearrangements in related condensed pyrimidine systems are known, most notably the Dimroth rearrangement. This rearrangement typically involves the opening of the pyrimidine ring followed by recyclization. The accepted mechanism proceeds through protonation of a ring nitrogen, subsequent ring cleavage to form an intermediate, tautomerization, and finally ring closure to yield an isomeric product. nih.gov For instance, the rearrangement of 3-arylthieno[3,2-e] researchgate.netchemicalbook.commdpi.comtriazolo[4,3-c]pyrimidines into 2-arylthieno[3,2-e] researchgate.netchemicalbook.commdpi.comtriazolo[1,5-c]pyrimidines has been developed as a reliable synthetic method for these related systems. nih.gov Similarly, the reaction of 3-phenylbenzo mdpi.comresearchgate.netthieno[2,3-e] researchgate.netchemicalbook.commdpi.comtriazolo[1,5-a]pyrimidin-5(4H)-one with ethyl 4-bromobutyrate under basic conditions yields a rearranged linear isomer as the major product. nih.gov These examples from analogous thieno-fused pyrimidine systems suggest that the this compound core could potentially undergo similar skeletal transformations under specific acidic or basic conditions, although specific studies on this substrate are not widely reported.

Synthesis of Polycyclic Fused Heterocyclic Systems Containing the this compound Moiety

The this compound moiety is a valuable building block for the synthesis of more complex, polycyclic heterocyclic systems, which are of great interest in drug discovery. nih.gov The reactivity of the chloro- and lactam functions allows for annulation reactions, where additional rings are fused onto the core structure.

A prominent strategy involves the conversion of the 4(1H)-one to a more reactive 4-chloro derivative, which can then undergo reactions with binucleophiles. For instance, after chlorination, the resulting intermediate can be reacted with hydrazine (B178648) hydrate (B1144303) to produce a 4-hydrazino-thieno[2,3-d]pyrimidine. nih.gov This hydrazino derivative serves as a key precursor for constructing fused triazole rings.

Another powerful approach is the construction of fused pyridinone rings. In a reported synthesis, a related starting material, 3-phenyl-1-(thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine, was reacted with 3-acetyl-2H-chromen-2-one. mdpi.com This reaction, catalyzed by FeCl₃ adsorbed on silica (B1680970) gel, resulted in the formation of a fused tetracyclic compound, 5-methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one, in 75% yield. mdpi.com This demonstrates how the thieno[2,3-d]pyrimidine unit can be incorporated into elaborate, multi-ring systems.

The following table summarizes examples of polycyclic systems synthesized from thieno[2,3-d]pyrimidine precursors.

Thieno[2,3-d]pyrimidine PrecursorReagent(s)Resulting Polycyclic SystemReference
3-Phenyl-1-(thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine3-Acetyl-2H-chromen-2-one, FeCl₃-SiO₂5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one mdpi.com
4-Hydrazino-cycloheptathieno[2,3-d]pyrimidineChloroacetyl chlorideFused chloroacetamido derivative, precursor for further cyclization nih.gov
4-Hydrazinothieno[2,3-d]pyrimidines1,1'-CarbonyldiimidazoleThieno[3,2-e] researchgate.netchemicalbook.commdpi.comtriazolo[4,3-c]pyrimidin-3(2H)-ones researchgate.net

These synthetic strategies highlight the utility of the thieno[2,3-d]pyrimidine scaffold in building molecular complexity, leading to novel polycyclic compounds with potential applications in materials science and medicinal chemistry. mdpi.comnih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Methodologies for SAR/SPR Elucidation

Two primary methodologies are employed to understand the SAR and SPR of thienopyrimidine compounds: systematic structural modification coupled with empirical biological testing and computational QSAR modeling.

A cornerstone of medicinal chemistry is the systematic modification of a lead compound's structure to observe the resulting changes in biological activity. This empirical approach involves the synthesis of a series of analogues where specific parts of the molecule are altered. For the thieno[2,3-d]pyrimidine (B153573) scaffold, this includes modifications at various positions, such as C2, C4, C5, and C6. nih.govresearchgate.net

The process typically begins with a key intermediate, which can be elaborated through various chemical reactions. For instance, a common strategy involves starting with a 2-aminothiophene derivative, which is then cyclized to form the thieno[2,3-d]pyrimidin-4-one core. scielo.brnih.gov Another approach uses a chloro-substituted intermediate, such as a 4-chloro derivative, which can be reacted with a variety of nucleophiles (e.g., amines, alcohols) to introduce diverse substituents. nih.govresearchgate.net

Once synthesized, these new derivatives undergo biological evaluation. For example, in a study focused on developing microtubule targeting agents, a series of 4-substituted 5,6,7,8-tetrahydrobenzo researchgate.netnih.govthieno[2,3-d]pyrimidines were synthesized and evaluated for their antiproliferative effects and their ability to inhibit tubulin assembly. nih.gov By comparing the activity of the different analogues, researchers can deduce which structural features are essential for potency. For example, the replacement of an -NH- group in a similar scaffold with a sulfur (-S-) to create the tetrahydrobenzo researchgate.netnih.govthieno[2,3-d]pyrimidine ring was found to significantly enhance microtubule depolymerizing activity. nih.gov Similarly, studies on PI3K inhibitors involved synthesizing a series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidines and evaluating their enzymatic and antiproliferative activities to establish SAR. researchgate.net

Derivative TypePosition of ModificationBiological Target/ActivityKey FindingReference
4-Substituted-thieno[2,3-d]pyrimidinesC4Kinase InhibitionIntroduction of different functional groups at C4 significantly impacts antiproliferative activity. nih.gov
2-Aryl-4-morpholino-thieno[2,3-d]pyrimidinesC2 and C4PI3K InhibitionSpecific substitutions, like 3-OH on a C2-phenyl ring, enhance inhibitory activity against PI3K isoforms. researchgate.net
4-Substituted-tetrahydrobenzo researchgate.netnih.govthieno[2,3-d]pyrimidinesC4Microtubule TargetingIsosteric replacement of a scaffold NH with S significantly improves microtubule depolymerizing effects. nih.gov
5-Arylthieno[2,3-d]pyrimidinesC5FGFR1 InhibitionAryl groups at the C5 position were found to confer high FGFR1 inhibitory activity. scielo.br

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. scielo.brmostwiedzy.pl This approach is a critical tool in drug discovery for predicting the activity of novel compounds and optimizing lead structures. mostwiedzy.pl For thienopyrimidine derivatives, QSAR models have been developed to predict various biological activities, including antimicrobial and anticancer effects. scielo.brmostwiedzy.pl

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a dataset and then using statistical methods, such as Multiple Linear Regression (MLR) or more complex machine learning algorithms like Artificial Neural Networks (ANN), to build an equation that relates these descriptors to the observed biological activity. mostwiedzy.pl

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. researchgate.net The selection of appropriate descriptors is a critical step in QSAR modeling. These descriptors can be categorized based on their dimensionality (1D, 2D, 3D) and the type of information they represent, such as electronic, steric, lipophilic, and topological properties. nih.govscielo.br

For thienopyrimidine derivatives, various studies have identified several key descriptors that influence their biological activity. These are calculated using specialized software from the 2D or 3D structure of the molecules. researchgate.net

Descriptor CategorySpecific Descriptor ExampleDescriptionRelevance to ActivityReference
Lipophilic AlogP98A calculated measure of a compound's hydrophobicity (octanol-water partition coefficient).Lipophilicity is often crucial for membrane permeability and reaching the target site. scielo.br
Electronic LUMO (Lowest Unoccupied Molecular Orbital energy)Represents the energy of the lowest energy orbital that is empty of electrons; relates to a molecule's ability to accept electrons.Important for understanding reactivity and interaction with biological targets. scielo.br
Electronic Dipole MomentA measure of the overall polarity of a molecule.Influences electrostatic interactions with the target receptor. scielo.br
Steric/Topological T_N_Cl_4An alignment-independent descriptor that counts specific atom-type paths (e.g., Nitrogen-Chlorine).Encodes information about the molecular size, shape, and branching, which affects receptor fit. mostwiedzy.pl
Constitutional Molecular WeightThe sum of the atomic weights of all atoms in a molecule.A basic descriptor related to the size of the molecule. researchgate.net
Quantum-Chemical HOMO (Highest Occupied Molecular Orbital energy)Represents the energy of the highest energy orbital containing electrons; relates to a molecule's ability to donate electrons.Important for predicting reactivity and certain toxicological properties. researchgate.net

A QSAR model is only useful if it is statistically robust and has good predictive power for new, untested compounds. Therefore, rigorous statistical validation is essential. Several statistical metrics are used to assess the quality of a QSAR model.

The internal validation is often performed using a cross-validation technique (e.g., leave-one-out), which yields the cross-validated correlation coefficient (q² or Q²). External validation involves using the model to predict the activity of a set of compounds (the test set) that was not used in the model's development. The performance on the test set is a true measure of the model's predictive capability.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Impact of Specific Substituents on Biological Potency and Selectivity

The identity and position of substituents on the thieno[2,3-d]pyrimidine core are critical determinants of biological activity and selectivity. The C-5 position, located on the thiophene (B33073) portion of the fused ring system, is a key site for structural modification.

The presence of a halogen, such as the chlorine atom in 5-Chlorothieno[2,3-d]pyrimidin-4(1H)-one, is a significant structural feature. In pyrimidine (B1678525) nucleosides, C-5 halogenation is known to confer important biological properties, including anticancer and antiviral activities. The chlorine atom is electronegative and can participate in halogen bonding or other electrostatic interactions within a receptor binding site. Furthermore, a C-Cl bond can serve as a synthetic handle for introducing other functionalities via cross-coupling reactions, allowing for further chemical diversification.

While direct studies systematically replacing the C-5 chloro group of the title compound are not extensively detailed in the cited literature, research on related analogues highlights the importance of the C-5 position. For instance, a series of 5-amino-2-ethylthio-4-phenyl-6-substituted thieno[2,3-d]pyrimidines were synthesized to explore their potential as antitumor agents, demonstrating that substitution at the C-5 position is integral to the design strategy. scielo.br Another study reported that 5-arylthieno[2,3-d]pyrimidines exhibited high inhibitory activity against the FGFR1 kinase, indicating that a bulky aryl group at this position is well-tolerated and can be beneficial for this specific target. scielo.br Similarly, the synthesis of 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates shows that even a small methyl group at C-5 is a key part of the design for creating new antiproliferative agents. scielo.br

These examples collectively underscore that the C-5 position is a strategic point for modification. The chlorine atom in this compound likely plays a dual role: it directly influences the electronic and steric properties of the molecule, potentially contributing to its binding affinity for specific biological targets, and it provides a reactive site for the synthesis of more complex C-5 substituted derivatives.

Influence of Substituents on the Pyrimidine Nitrogen Atoms (e.g., N-1, N-3)

The nitrogen atoms of the pyrimidine ring, particularly at the N-1 and N-3 positions, are key points for molecular interactions and chemical modifications that can significantly modulate the biological activity of thieno[2,3-d]pyrimidin-4(1H)-one derivatives.

The N-1 position of the thieno[2,3-d]pyrimidine nucleus is often crucial for its interaction with biological targets. In many instances, the N-1 nitrogen acts as a hydrogen bond acceptor, anchoring the molecule in the active site of an enzyme. For example, in the context of dihydrofolate reductase (DHFR) inhibitors, the nitrogen atom at position 1 is considered essential for forming a salt bridge with key amino acid residues like Glu30. nih.gov This interaction mimics the binding of the natural substrate, folic acid. nih.gov Consequently, substitution at the N-1 position is generally less explored, as it can disrupt this critical hydrogen bonding capability, leading to a significant loss of activity.

In contrast, the N-3 position is more amenable to substitution, and a wide variety of groups have been introduced at this position to explore the SAR. The N-3 substituent often extends into a solvent-exposed region or a less constrained part of the binding pocket of the target protein, allowing for greater structural diversity.

Studies have shown that introducing different substituents at the N-3 position can fine-tune the compound's potency and selectivity. For instance, in a series of 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones investigated for their anticancer activity, the nature of the N-3 substituent was found to be a key determinant of cytotoxicity. nih.gov Compounds bearing a 4-hydroxylbenzyl group at the N-3 position were generally more favorable than those with an unsubstituted benzyl (B1604629) group. mdpi.com One of the most potent compounds in this series, which exhibited strong anti-proliferative effects against the A549 non-small cell lung cancer cell line with an IC50 value of 0.94 μM, featured a 4-hydroxybenzyl group at the N-3 position. nih.gov

In another study focusing on anti-inflammatory agents, a series of 3-substituted-2-thioxo-thieno[2,3-d]pyrimidines were synthesized. researchgate.net The results indicated that the anti-inflammatory activity was significantly influenced by the nature of the substituent at the N-3 position. For example, a compound with a 3-(4-chlorophenyl) substituent at this position demonstrated potent in vivo anti-inflammatory activity, comparable to the standard drug diclofenac. researchgate.net This suggests that the electronic and steric properties of the N-3 substituent play a crucial role in the interaction with the biological target responsible for the anti-inflammatory effect.

The following table summarizes the influence of various substituents at the N-3 position on the anticancer activity of a series of thieno[2,3-d]pyrimidin-4(3H)-one derivatives against the A549 cell line. nih.gov

CompoundN-3 SubstituentIC50 (μM) against A549 cells
1Benzyl>50
24-Hydroxybenzyl15.3
34-Methoxybenzyl8.7
44-Chlorobenzyl5.4
52-Phenylethyl>50
154-Hydroxybenzyl (with 2-(4-chlorophenyl) substituent)0.94

Effects of Substituents on the Thiophene Ring (e.g., C-6)

The thiophene ring of the thieno[2,3-d]pyrimidine scaffold offers another important site for structural modification, with the C-6 position being a common point of substitution. Alterations at this position can influence the molecule's interaction with the target protein, as well as its physicochemical properties such as solubility and metabolic stability.

In the development of multitargeted anticancer agents, a series of 6-substituted thieno[2,3-d]pyrimidines were designed as folate receptor-selective inhibitors. nih.govacs.org These studies revealed that the nature of the substituent at the C-6 position had a profound impact on both the potency and the mechanism of cellular uptake. For instance, replacing a phenyl ring at the C-6 position with a pyridine (B92270) or a fluorine-substituted pyridine ring led to an increased potency toward folate receptor-expressing cells. nih.gov Furthermore, the length and composition of a linker connecting the C-6 position to a terminal L-glutamate moiety were found to be critical for activity, with linkers of 3-4 carbons and the presence of a thiophene or furan (B31954) ring in the side chain being optimal for dual inhibition of glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFTase). acs.org

In a different study aimed at discovering potent vascular endothelial growth factor receptor-2 (VEGFR-2) kinase inhibitors, a series of thieno[2,3-d]pyrimidine derivatives with various substituents at the C-6 position were synthesized. researchgate.net The results showed that compounds with a substituted phenylurea moiety at the C-6 position exhibited excellent anticancer activities against HCT-116 and HepG2 cell lines. The substitution pattern on the phenyl ring of the urea (B33335) moiety was also found to be important, with electron-withdrawing groups like chlorine and trifluoromethyl generally leading to higher potency. researchgate.net

The following table presents the structure-activity relationship for a series of 6-substituted thieno[2,3-d]pyrimidine derivatives as VEGFR-2 inhibitors. researchgate.net

CompoundC-6 SubstituentVEGFR-2 IC50 (μM)Anticancer Activity (HCT-116) IC50 (μM)
17c4-(4-Chlorophenyl)ureido0.313.20
17d4-(4-Fluorophenyl)ureido0.353.80
17f4-(4-(Trifluoromethyl)phenyl)ureido0.232.80
17g4-(3,4-Dichlorophenyl)ureido0.294.50
17i4-(4-Nitrophenyl)ureido0.253.10

Conformational Analysis and Bioactive Conformations of Thienopyrimidine Derivatives

Understanding the three-dimensional structure and conformational flexibility of thieno[2,3-d]pyrimidine derivatives is essential for elucidating their mechanism of action and for the rational design of more potent and selective inhibitors. The bioactive conformation is the specific spatial arrangement of a molecule that it adopts when binding to its biological target. This conformation is often determined by a combination of intramolecular and intermolecular forces.

X-ray crystallography has provided valuable insights into the solid-state conformation of several thieno[2,3-d]pyrimidine derivatives. For example, the crystal structure of N′-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-2-(4-oxo-5,6,7,8-tetrahydrobenzo scielo.brresearchgate.netthieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide revealed a nearly planar thieno[2,3-d]pyrimidine ring system. scielo.br Such studies confirm the planarity of the core scaffold, which is a common feature of many kinase inhibitors that bind to the ATP-binding site.

Computational modeling, particularly molecular docking, is a powerful tool for predicting the bioactive conformations of thieno[2,3-d]pyrimidine derivatives. Docking studies of thieno[2,3-d]pyrimidine-based PI3K inhibitors have shown that these molecules adopt a relatively flat conformation within the ATP-binding pocket of the enzyme. nih.gov The morpholine (B109124) oxygen atom, a common feature in many PI3K inhibitors, forms a crucial hydrogen bond with the hinge region residue Val851, while the thieno[2,3-d]pyrimidine core is positioned between key hydrophobic and polar residues. nih.gov These models suggest that the planarity of the core is important for effective π-π stacking and other non-covalent interactions with the protein.

The conformational flexibility of substituents on the thieno[2,3-d]pyrimidine core also plays a significant role in determining the bioactive conformation. For instance, in the case of EGFR inhibitors, the conformation of the side chain at the 4-position of the pyrimidine ring is critical for binding. tandfonline.com Molecular dynamics simulations can be employed to explore the conformational landscape of these flexible side chains and to identify low-energy conformations that are likely to be the bioactive ones. These studies often reveal that the bioactive conformation is not necessarily the lowest energy conformation in solution, but rather a higher energy conformer that is stabilized by interactions with the protein.

Target Specific Biological Activity Research in Vitro & in Vivo Studies

Anti-Cancer and Antiproliferative Activity Mechanisms

The anticancer properties of thieno[2,3-d]pyrimidine (B153573) derivatives are primarily attributed to their ability to inhibit protein kinases, which are crucial enzymes in cellular signal transduction pathways that regulate cell growth, proliferation, and survival. mdpi.com Dysregulation of these pathways is a hallmark of many cancers. The thienopyrimidine framework serves as an adaptive platform for designing potent and selective kinase inhibitors. nih.gov

Kinase Inhibition Profiles and Mechanisms

Research has demonstrated that modifying the thieno[2,3-d]pyrimidine core at various positions can yield compounds with potent inhibitory activity against several key oncogenic kinases.

Derivatives of the thieno[2,3-d]pyrimidine scaffold have been extensively investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR), a critical target in cancer therapy. nih.gov These compounds have shown efficacy against both wild-type (WT) and mutant forms of EGFR, including the T790M mutation which is responsible for resistance to first-generation EGFR inhibitors. nih.govrug.nl

One study detailed the development of 4-aryl aminothieno[2,3-d]pyrimidines, with compound 5b showing significant inhibitory activity against wild-type EGFR and the T790M mutant. rug.nl Another series of novel 6,7,8,9-tetrahydro-5H-cyclohepta researchgate.netdntb.gov.uathieno[2,3-d]pyrimidine derivatives was synthesized, leading to the identification of compound 5f as a potent dual inhibitor of EGFR and VEGFR-2. This compound was found to be more potent than the reference drug erlotinib against EGFR. researchgate.net Further research led to compound 7a , which also demonstrated significant dual inhibitory action against both EGFR wild-type and the T790M mutant, leading to cell cycle arrest and apoptosis in cancer cell lines. nih.gov

CompoundTargetIC50 (nM)
5bEGFRWT37.19
5bEGFRT790M204.10
5fEGFRIC50 value was 1.18-folds more potent than erlotinib
7aEGFRWTSignificant Inhibition
7aEGFRT790MSignificant Inhibition

The Phosphoinositide 3-Kinase (PI3K) signaling pathway is fundamental to cell growth, proliferation, and survival, and its aberrant activation is common in cancer. researchgate.net Thienopyrimidine derivatives have emerged as a promising class of PI3K inhibitors. researchgate.netresearchgate.net The thienopyrimidine core is a key pharmacophore in several potent PI3K inhibitors, including some that have advanced to clinical trials.

Through rational drug design, a series of thienopyrimidine derivatives were discovered to be highly potent and selective inhibitors of PI3Kα, demonstrating nanomolar inhibitory potency and over 100-fold selectivity against the related mTOR kinase. researchgate.netresearchgate.net Compounds 6g and 6k from this series were particularly effective against the PI3Kα isoform and showed promising profiles in cell-based proliferation assays. researchgate.netresearchgate.net Another study focused on developing selective inhibitors for the PI3Kδ isoform, which is crucial for B-cell malignancies. This effort led to compound 6 , which exhibited nanomolar potency against PI3Kδ and demonstrated significant anti-cancer efficacy in a xenograft mouse model. Additionally, new morpholine-based thieno[2,3-d]pyrimidine derivatives were synthesized, with compound VIb showing notable enzymatic inhibition against PI3Kβ and PI3Kγ isoforms.

CompoundTarget IsoformIC50 (nM)Cellular Activity (GI50 µM)
6gPI3Kα0.470.089 (BT474)
6kPI3Kα0.540.144 (BT474)
6PI3Kδ2.80.98 (Pfeiffer)
VIbPI3Kβ72% InhibitionN/A
VIbPI3Kγ84% InhibitionN/A

The Rho-associated protein kinase (ROCK) is involved in regulating cellular shape, motility, and adhesion, and its inhibition is a therapeutic strategy for various diseases, including cancer. However, based on a comprehensive review of the available scientific literature, there is limited specific information regarding the direct inhibitory activity of 5-Chlorothieno[2,3-d]pyrimidin-4(1H)-one or its closely related derivatives against ROCK. While the thienopyrimidine scaffold is known to inhibit a wide range of kinases, specific research targeting ROCK with this particular chemical class is not prominently documented.

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in metastatic cancers and plays a key role in cell migration, invasion, and survival. The thieno[3,2-d]pyrimidine scaffold, an isomer of the primary compound's core, has been successfully utilized to develop potent FAK inhibitors. dntb.gov.ua

A series of 2,7-disubstituted-thieno[3,2-d]pyrimidine derivatives were designed, leading to the optimized compound 26f , which potently inhibited the FAK enzyme and suppressed the proliferation of several cancer cell lines, including U-87MG (glioblastoma), A-549 (lung cancer), and MDA-MB-231 (breast cancer). dntb.gov.ua This compound induced apoptosis and arrested the cell cycle in G0/G1 phase. dntb.gov.ua Further research identified another thieno[3,2-d]pyrimidine derivative, compound 26 , as a potent dual inhibitor of both FAK and FMS-like tyrosine kinase 3 (FLT-3), which is relevant in acute myeloid leukemia. This compound demonstrated significant tumor suppression in xenograft mouse models.

CompoundTargetEnzymatic IC50 (nM)Cellular Antiproliferative IC50 (µM)
26fFAK28.20.16 (U-87MG)
0.27 (A-549)
0.19 (MDA-MB-231)
26FAK19.1N/A
26FLT-31.5N/A

The Rearranged during Transfection (RET) proto-oncogene is a receptor tyrosine kinase whose mutations and fusions are oncogenic drivers in various cancers, including thyroid and non-small cell lung cancers. While many RET inhibitors are based on other heterocyclic systems, the thieno[2,3-d]pyrimidine scaffold has been explored as a bioisostere of pyrrolo[2,3-d]pyrimidine for RET inhibition.

Research into pyrazoloadenine derivatives for RET inhibition led to the exploration of the thieno[2,3-d]pyrimidine scaffold to understand its effect on inhibitory activity. This line of inquiry identified a lead compound, 59 , which demonstrated low nanomolar potency against both wild-type RET and the V804M gatekeeper mutant, a common source of drug resistance. This compound was effective at inhibiting the growth of a RET-fusion-driven lung cancer cell line. While direct studies on this compound are limited, these findings underscore the potential of its core structure in developing novel RET inhibitors.

CompoundTargetPotencyCell Line Activity
59RET-wtLow NanomolarGrowth inhibition of LC-2/ad cells
59RETV804MLow NanomolarGrowth inhibition of LC-2/ad cells
Other Investigated Kinase Targets

Derivatives of the thieno[2,3-d]pyrimidine scaffold have been identified as potent kinase inhibitors, a class of molecules that can block the action of protein kinases. nih.gov One area of significant interest is their potential to inhibit AKT1, a kinase involved in crucial cellular processes like proliferation and survival. nih.gov A derivative, the 5,6,7,8-tetrahydrobenzo researchgate.netnih.govthieno[2,3-d]pyrimidin-4(3H)-one, has emerged as a promising inhibitor of AKT1 with an IC50 value of 1.99 ± 0.11 μM. nih.gov This finding suggests that this class of compounds is worthy of further investigation for the development of novel AKT1 inhibitors, particularly for diseases like acute myeloid leukemia where the AKT signaling pathway is often overactive. nih.gov

Cell Cycle Modulation and Apoptosis Induction Pathways

Compounds based on the thieno[2,3-d]pyrimidin-4(1H)-one structure have been shown to influence the cell cycle and induce programmed cell death, or apoptosis, in cancer cells. nih.govnih.gov The induction of apoptosis is a key strategy in cancer therapy, and it can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. youtube.com Both pathways converge to activate caspases, a family of enzymes that execute the process of cell death. youtube.com

Research has shown that certain 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones can trigger apoptosis in lung cancer cells. nih.gov The mechanism of this action involves the regulation of key apoptosis-related proteins. Specifically, these compounds have been observed to increase the levels of the pro-apoptotic protein Bax while decreasing the levels of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event in the intrinsic pathway of apoptosis, leading to the activation of caspase-3. nih.gov

Furthermore, some pyridopyrimidine derivatives, which are structurally related to thienopyrimidines, have been found to cause cell cycle arrest. nih.gov This arrest can be maintained even in cancer cells that overexpress oncogenes like Bcl-2 or cyclin D1, which typically promote cell proliferation and survival. nih.gov This suggests that these compounds can overcome some common mechanisms of drug resistance in cancer cells. In some cases, the cell cycle arrest is mediated through the p53/p21WAF1/CIP1 pathway. nih.gov

Monocarboxylate Transporter 1 (MCT1) Inhibition

While direct studies on this compound as a Monocarboxylate Transporter 1 (MCT1) inhibitor are not extensively documented in the reviewed literature, the thieno[2,3-d]pyrimidine scaffold is present in known MCT1 inhibitors. MCTs are involved in the transport of lactate (B86563) across cell membranes and play a role in the metabolic adaptations of cancer cells. The inhibition of MCT1 is being explored as a potential therapeutic strategy in oncology.

Cytotoxicity Mechanisms on Specific Cancer Cell Lines (e.g., MCF-7, A549, HCT-116)

Derivatives of thieno[2,3-d]pyrimidine have demonstrated cytotoxic effects against a range of human cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer). researchgate.net The potency of these compounds, often measured by their half-maximal inhibitory concentration (IC50), varies depending on the specific chemical substitutions on the thieno[2,3-d]pyrimidine core.

For instance, one study reported a derivative, 6-Methyl-4-{[3-(4-chlorophenyl)-isoxazol-5-yl-]-methoxy-}-thieno[2,3-d]-pyrimidine, exhibiting potent cytotoxicity with IC50 values of 4.21 x 10⁻³ μM, 2.79 x 10⁻³ μM, and 6.69 x 10⁻³ μM against MCF-7, A549, and HCT-116 cell lines, respectively. researchgate.net Another 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-one compound showed a strong anti-proliferative effect against the A549 cell line with an IC50 value of 0.94 μM. nih.gov

The following table summarizes the reported IC50 values for various thieno[2,3-d]pyrimidine derivatives against the specified cancer cell lines.

Compound DerivativeMCF-7 IC50 (µM)A549 IC50 (µM)HCT-116 IC50 (µM)Reference
6-Methyl-4-{[3-(4-chlorophenyl)-isoxazol-5-yl-]-methoxy-}-thieno[2,3-d]-pyrimidine0.004210.002790.00669 researchgate.net
2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-one (Compound 15)Not Reported0.94Not Reported nih.gov
Pyrimidine-bridging combretastatin derivative (Compound 34)4.674.63Not Reported ekb.eg
Pyrimidine-bridging combretastatin derivative (Compound 35)3.383.71Not Reported ekb.eg
2,4-diaminopyrimidine derivative (Compound 43)3.692.143.59 ekb.eg

Anti-Infective Properties and Mechanisms

The thieno[2,3-d]pyrimidine scaffold has been a subject of investigation for its potential anti-infective properties, demonstrating activity against both bacterial and fungal pathogens. nih.govnih.gov

Antibacterial Activity (e.g., against Gram-positive and Gram-negative bacteria)

Several synthesized thieno[2,3-d]pyrimidinedione derivatives have been evaluated for their antibacterial efficacy. nih.gov Notably, some of these compounds have displayed potent activity against multi-drug resistant Gram-positive bacteria. nih.govnih.gov This includes strains of significant clinical concern such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant enterococci (VRE). nih.gov The minimum inhibitory concentration (MIC) values for these potent compounds against Gram-positive bacteria were reported to be in the range of 2–16 mg/L. nih.govnih.gov

In contrast, the activity of these derivatives against Gram-negative bacteria has been found to be moderate to weak, with MIC values typically ranging from 16 to over 32 mg/L. nih.govnih.gov

Bacterial TypeReported ActivityMIC Range (mg/L)Reference
Gram-positive (MRSA, VISA, VRSA, VRE)Potent2 - 16 nih.govnih.gov
Gram-negativeModerate to Weak16 - >32 nih.govnih.gov

Antifungal Activity

The thieno[2,3-d]pyrimidine core structure has also been explored for its antifungal potential. nih.govresearchgate.net A series of 4-alkylamino- and 4-arylaminothieno[2,3-d]pyrimidines, synthesized from 4-chlorothieno[2,3-d]pyrimidines, were assessed for their antifungal activity against Piricularia oryzae, the causative agent of rice blast disease. nih.gov Additionally, certain 2-(alkylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones have shown promising fungicidal activities against various fungi. researchgate.net For example, one derivative with a small N-substituted methyl group demonstrated an impressive 91% inhibitive activity against Dothiorella gregaria at a concentration of 50 mg/L. researchgate.net

Antiviral Activity (e.g., HIV-1 replication inhibition)

Derivatives of the thieno[2,3-d]pyrimidine class have been investigated for their potential as antiviral agents. Notably, a series of 1,1,3-trioxo-2H,4H-thieno[3,4-e] nih.govnih.govacs.orgthiadiazine (TTD) derivatives, which are structurally related to thienopyrimidines, have demonstrated potent inhibitory effects against the human immunodeficiency virus type 1 (HIV-1). One of the most active compounds in this series, 2-(3-fluorobenzyl)-4-cyanomethylen-1,1,3-trioxo-2H,4H-thieno[3,4-e] nih.govnih.govacs.orgthiadiazine), was found to inhibit HIV-1 (IIIB) replication in MT-4 cells with a 50% effective concentration (EC50) of 0.09 μM. This compound was significantly less toxic to the host cells, with a 50% cytotoxic concentration (CC50) of 129 μM, resulting in a high selectivity index of 1,400.

The mechanism of action for these TTD derivatives was determined to be the inhibition of HIV-1 reverse transcriptase (RT), a crucial enzyme for viral replication. The compounds QM96521 and QM96639 inhibited HIV-1 RT activity with 50% inhibitory concentrations (IC50) of 26.0 μM and 15.1 μM, respectively. This indicates that their antiviral effect is, at least in part, due to the targeting of this viral enzyme. Further studies revealed that HIV-1 strains with specific mutations in the reverse transcriptase enzyme (L100I, K103N, V106A, E138K, Y181C, or Y188H) showed reduced sensitivity to these compounds, confirming the RT as the target. These derivatives were effective against various HIV-1 strains, including those resistant to azidothymidine (AZT), but were not active against HIV-2 or simian immunodeficiency virus (SIV).

Antiparasitic Activity

The thieno[2,3-d]pyrimidine scaffold has been a fruitful template for the development of antiparasitic agents, particularly against Plasmodium falciparum, the parasite responsible for malaria. A series of thieno[2,3-d]pyrimidine derivatives were evaluated for their in vitro activity against the chloroquine-sensitive NF54 strain of P. falciparum. nih.gov

Structure-activity relationship (SAR) studies on these compounds provided several key insights. The presence of a triazole ring at the 4-position of the thieno[2,3-d]pyrimidine core appeared to be important for activity. Furthermore, bulky substituents on this triazole ring were found to enhance antiplasmodial potency. For instance, compounds with larger aromatic groups on the triazole generally displayed lower IC50 values, indicating greater efficacy. nih.gov Additional research has shown that some of these compounds may exert their antimalarial effect by targeting the coenzyme A (CoA) synthetic pathway within the parasite, a critical metabolic route for its survival. nih.gov

Table 1: In Vitro Antiplasmodial Activity of Thieno[2,3-d]pyrimidine Derivatives against P. falciparum (NF54 strain)
CompoundR1R2R3IC50 (µM)
56aHHPhenyl0.380
56bHHMethyl>10
56cHH4-chlorophenyl0.240
56dMethylMethyl4-chlorophenyl0.330
56eHH4-fluorophenyl0.060
56fHH4-methoxyphenyl0.140
56gHH3,4-dichlorophenyl0.170
56hHH2,4-dichlorophenyl0.150

Anti-Inflammatory Mechanisms (e.g., Cyclooxygenase-II (COX-II) Inhibition)

A significant body of research has focused on the anti-inflammatory properties of thieno[2,3-d]pyrimidine derivatives. The primary mechanism underlying this activity is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key mediator of inflammation and pain.

In vivo studies using the carrageenan-induced paw edema model in rats have demonstrated the potent anti-inflammatory effects of various 3-substituted-2-thioxo-thieno[2,3-d]pyrimidine derivatives. nih.gov The efficacy of these compounds is often comparable to that of established nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac. For example, one notable derivative exhibited a 42% reduction in paw edema after 3 hours, which was 88% of the activity of diclofenac. nih.gov

The inhibition of COX-2 leads to a decrease in the production of prostaglandins, such as prostaglandin E2 (PGE2), which are pivotal in the inflammatory cascade. Studies have confirmed that treatment with these thienopyrimidine derivatives significantly reduces the serum levels of PGE2 in animal models of inflammation. nih.gov For instance, the aforementioned potent derivative lowered PGE2 concentration to 19 pg/mL, a level comparable to that achieved with diclofenac (12 pg/mL). nih.gov

Table 2: In Vivo Anti-inflammatory Activity of Selected 3-Substituted-2-thioxo-thieno[2,3-d]pyrimidine Derivatives
Compound% Inhibition of Paw Edema (after 3h)Relative Activity to Diclofenac (%)Serum PGE2 Concentration (pg/mL)
4a-69 (after 4h)-
4c428819
4e-61 (after 4h)-
4f-71 (after 4h)-
4i-63 (after 4h)-
Diclofenac-10012

Neurological Target Engagement

Recent research has identified the thieno[2,3-d]pyrimidine scaffold as a novel chemotype for the development of negative allosteric modulators (NAMs) of the dopamine D2 receptor (D2R). nih.govnih.gov Allosteric modulators bind to a site on the receptor that is distinct from the binding site of the endogenous ligand (dopamine), and they can fine-tune the receptor's response. NAMs of the D2R reduce the receptor's signaling in the presence of dopamine, offering a potential therapeutic strategy for conditions associated with dopamine hyperfunction, such as schizophrenia.

A thieno[2,3-d]pyrimidine derivative was identified through virtual ligand screening as a D2R NAM. nih.gov Subsequent pharmacological validation confirmed its allosteric mode of action, demonstrating that it acts as a NAM of dopamine efficacy. nih.gov Structure-activity relationship studies have begun to elucidate the key structural features required for this activity. For example, modifications to the substituents at the 4-, 5-, and 6-positions of the thieno[2,3-d]pyrimidine core have been shown to produce analogues with a range of affinities and cooperativity profiles. nih.govmdpi.com Some analogues have shown a 10-fold improvement in functional affinity and enhanced negative cooperativity with dopamine. nih.govnih.gov This line of research has also led to the identification of a smaller, fragment-like core that maintains micromolar affinity and robust negative cooperativity. nih.govnih.gov

Table 3: Functional Affinity and Cooperativity of Thieno[2,3-d]pyrimidine-based D2R NAMs
CompoundFunctional Affinity (pKi)Negative Cooperativity (log αβ)
Lead Compound 16.2 ± 0.1-0.7 ± 0.1
Analogue 9hSub-µM affinity-
Fragment-like CoreLow µM affinityRobust

Beyond the well-defined activity at the D2 receptor, thieno[2,3-d]pyrimidine derivatives have been explored for other CNS applications, often stemming from their anti-inflammatory properties which can be relevant in neuroinflammatory conditions. nih.gov The ability of these compounds to inhibit COX-2 and reduce prostaglandin synthesis can have implications for neurological disorders where inflammation plays a role. However, specific mechanistic studies detailing other direct CNS targets for the 5-chloro-thieno[2,3-d]pyrimidin-4(1H)-one series are less prevalent in the current literature. The primary focus of neurological research for this scaffold remains on the modulation of dopaminergic neurotransmission.

Immunosuppressive Activities and Mechanisms

Currently, there is limited direct evidence in the scientific literature to suggest that this compound or its closely related derivatives possess significant immunosuppressive properties distinct from their anti-inflammatory effects. While the anti-inflammatory actions, such as the inhibition of pro-inflammatory mediators like prostaglandins and potentially cytokines, can influence immune responses, dedicated studies on classical immunosuppressive mechanisms like inhibition of lymphocyte proliferation or specific cytokine production (e.g., IL-2) by T-cells have not been extensively reported for this class of compounds. Therefore, a definitive characterization of their immunosuppressive activities and the associated mechanisms remains an area for future investigation.

Other Reported Biological Activities with Elucidated Mechanisms

Beyond its primary applications, the thieno[2,3-d]pyrimidine scaffold, including derivatives of this compound, has been investigated for a variety of other biological activities. Research has successfully elucidated the specific mechanisms of action for several of these properties, revealing a broad therapeutic potential targeting distinct cellular pathways and enzymes. These activities include anti-inflammatory, antiviral, antibacterial, and specific enzyme inhibition, among others.

Anti-inflammatory Activity

Certain derivatives of tetrahydrobenzo smolecule.comhilarispublisher.comthieno[2,3-d]pyrimidine have demonstrated significant anti-inflammatory effects. Studies have shown that these compounds can inhibit the production of nitric oxide (NO) and other inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The underlying mechanism for this activity involves the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. This is achieved by preventing the nuclear translocation of nuclear factor κB (NF-κB) p65 through the inhibition of IκBα degradation. Furthermore, these compounds were found to significantly inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs), indicating that their anti-inflammatory action is mediated through the inhibition of both the NF-κB and MAPK signaling pathways. nih.gov

Antiviral Activity

The thieno[2,3-d]pyrimidine core structure is a component of compounds investigated for antiviral properties against various pathogens. hilarispublisher.comnih.govnih.gov A notable example is the activity against Chikungunya virus (CHIKV), a re-emerging alphavirus. nih.gov Specific derivatives have been shown to selectively inhibit CHIKV replication in the low micromolar range. nih.gov The elucidated mechanism of action is the targeting of the viral capping enzyme nsP1. These antiviral compounds inhibit the in vitro guanylylation of the alphavirus nsP1, a critical step in the formation of the viral RNA cap structure, which is essential for viral replication and stability. nih.gov

Another antiviral mechanism has been explored in the context of the influenza virus. Derivatives have been developed to inhibit the assembly of the viral RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex composed of PA, PB1, and PB2 subunits. By disrupting the crucial protein-protein interactions between the PA and PB1 subunits, these compounds can effectively block viral replication. unisi.it

Antibacterial Activity

Thieno[2,3-d]pyrimidine derivatives have shown promise as antibacterial agents, particularly against Gram-positive bacteria, including multi-drug resistant strains like MRSA and VRE. nih.gov While the exact mechanism for some of these compounds is still under investigation, potential modes of action include the inhibition of essential bacterial enzymes such as proteases or those involved in folate synthesis. nih.gov

More specific mechanistic studies have identified tRNA (guanine37-N¹)-methyltransferase (TrmD) as a key target. nuph.edu.uapensoft.net TrmD is an essential enzyme in bacteria responsible for a specific tRNA modification, and its inhibition leads to bacterial death. Molecular docking studies have shown that certain N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides can bind effectively to the active site of TrmD, suggesting this as a viable mechanism for their observed antibacterial effects. pensoft.net

Specific Enzyme Inhibition

The versatility of the thieno[2,3-d]pyrimidine scaffold allows it to act as an inhibitor for various human enzymes implicated in disease.

VEGFR-2 Inhibition: As a key mediator of tumor angiogenesis, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a significant target in oncology. nih.govscielo.br Thieno[2,3-d]pyrimidine derivatives have been designed and synthesized as potent VEGFR-2 kinase inhibitors, with some compounds showing inhibitory activity (IC₅₀) in the nanomolar range, comparable to reference drugs like sorafenib. nih.gov

AKT1 Inhibition: The kinase AKT1 is a central node in the PI3K/AKT/mTOR signaling pathway, which is frequently overactive in cancers like Acute Myeloid Leukemia (AML). The 5,6,7,8-tetrahydrobenzo smolecule.comhilarispublisher.comthieno[2,3-d]pyrimidin-4(3H)-one core has been identified as a novel chemotype for AKT1 inhibitors, demonstrating the ability to induce apoptosis and inhibit cell growth in AML cells. mdpi.com

D-dopachrome Tautomerase (MIF2) Inhibition: The cytokine D-dopachrome tautomerase (MIF2) plays a role in various cancers. A thieno[2,3-d]-pyrimidine-2,4(1H,3H)-dione derivative was identified as a potent and selective inhibitor of MIF2 tautomerase activity, highlighting another avenue for the therapeutic application of this scaffold. rug.nl

Table 1. Summary of Other Reported Biological Activities and Mechanisms

Biological Activity Compound Class/Derivative Elucidated Mechanism of Action Target Organism/Cell Line
Anti-inflammatory Tetrahydrobenzo smolecule.comhilarispublisher.comthieno[2,3-d]pyrimidine derivatives Inhibition of NF-κB and MAPK signaling pathways; suppression of iNOS and COX-2 expression. nih.gov Murine Macrophage (RAW264.7)
Antiviral Triazolo[4,5-d]pyrimidin-7(6H)-ones (related scaffold) Inhibition of the viral capping enzyme nsP1 guanylylation. nih.gov Chikungunya Virus (CHIKV)
Antiviral Pyrimidine (B1678525) and Pyridine (B92270) derivatives Inhibition of RNA-dependent RNA polymerase (RdRp) assembly via disruption of PA-PB1 protein-protein interaction. unisi.it Influenza A Virus
Antibacterial N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides Inhibition of tRNA (Guanine37-N¹)-methyltransferase (TrmD). pensoft.net P. aeruginosa, S. aureus, B. subtilis
Anticancer Thieno[2,3-d]pyrimidine derivatives Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase activity. nih.gov Human Cancer Cell Lines (HCT-116, HepG2)
Anticancer 5,6,7,8-Tetrahydrobenzo smolecule.comhilarispublisher.comthieno[2,3-d]pyrimidin-4(3H)-one derivatives Inhibition of AKT1 kinase. mdpi.com Acute Myeloid Leukemia (AML) Cells

| Enzyme Inhibition | Thieno[2,3-d]-pyrimidine-2,4(1H,3H)-dione derivative | Inhibition of D-dopachrome tautomerase (MIF2) activity. rug.nl | Human MIF2 Enzyme |

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and its protein target. Studies on the thieno[2,3-d]pyrimidine (B153573) scaffold, the core of 5-Chlorothieno[2,3-d]pyrimidin-4(1H)-one, have extensively used molecular docking to elucidate its mechanism of action against various biological targets.

Molecular docking simulations have successfully predicted the binding modes of thieno[2,3-d]pyrimidine derivatives in the active sites of several key proteins implicated in disease. These studies help to understand how these compounds orient themselves to achieve their inhibitory effects.

For instance, derivatives of the 5,6,7,8-tetrahydrobenzo mdpi.comnih.govthieno[2,3-d]pyrimidin-4(3H)-one core have been identified as inhibitors of the AKT1 kinase, a crucial mediator in the PI3K/AKT/mTOR signaling pathway which is often dysregulated in cancer. nih.gov Docking studies predicted that these compounds bind to the catalytic site of AKT1. nih.gov Similarly, other derivatives of thieno[2,3-d]pyrimidine have been modeled as inhibitors of Topoisomerase II (Topo II), a vital enzyme in DNA replication, with docking studies showing that specific derivatives could bind and inhibit the enzyme. nih.gov

Further research has explored the potential of this scaffold against other targets. A thienopyrimidine derivative was evaluated as a potential inhibitor of Janus kinase 2 (JAK2), a protein associated with myeloproliferative disorders. mdpi.com Molecular docking was performed on three different crystal structures of JAK2 (PDB IDs: 5AEP, 4C62, and 3ZMM) to predict the binding orientation. mdpi.com In another study, a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative was docked into the tautomerase active site of D-dopachrome tautomerase (D-DT or MIF2), a cytokine involved in cancer, with the highest-scoring poses occupying similar positions within the active site. nih.gov

The table below summarizes various protein targets for which thieno[2,3-d]pyrimidine derivatives have been evaluated using molecular docking.

Protein TargetPDB Code(s)Therapeutic AreaReference
AKT1 Kinase-Acute Myeloid Leukemia nih.gov
Topoisomerase II-Cancer nih.gov
Janus Kinase 2 (JAK2)5AEP, 4C62, 3ZMMCancer mdpi.com
D-dopachrome tautomerase (MIF2)6c5fCancer nih.gov
Bacillus anthracis DHPS-Antimicrobial nih.gov
Helicobacter pylori Respiratory Complex I-Anti-infective nih.gov

The stability of the ligand-protein complex is determined by a network of intermolecular interactions. Computational studies on thieno[2,3-d]pyrimidine derivatives have been instrumental in identifying these key interactions.

In the modeling study of a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative with the MIF2 active site, the binding was stabilized by a hydrogen bond with the amino acid residue Ser50. nih.gov Furthermore, a crucial π-π stacking interaction was observed between the phenyl group of the inhibitor and Phe2 of the protein. nih.gov

Docking of a different thienopyrimidine derivative into the active site of JAK2 kinase revealed several key interactions. The binding was characterized by hydrogen bonds with the amino acid residues LEU932 and VAL863. mdpi.com The stability of the complex was further enhanced by hydrophobic interactions with a number of residues, including LEU855, VAL863, ALA881, LEU932, and GLY935. mdpi.com

The binding of 5,6,7,8-tetrahydrobenzo mdpi.comnih.govthieno[2,3-d]pyrimidin-4(3H)-one derivatives to the AKT1 kinase active site also involves a combination of these forces, which accounts for their inhibitory activity. nih.gov The pyrazolo[1,5-a]thieno[2,3-e]pyrimidine scaffold, a related structure, has also been studied for its interactions, highlighting the versatility of the fused thiophene-pyrimidine system in forming meaningful connections with protein targets. mdpi.com

Beyond predicting the binding pose, molecular docking can provide a quantitative estimation of the binding affinity. This is often expressed as a docking score or a calculated binding free energy, which helps in ranking potential inhibitors.

In the study of thieno[2,3-d]pyrimidine derivatives as AKT1 inhibitors, the binding free energy (ΔG Bind) was calculated using the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method. An initial hit compound was predicted to have a ΔG Bind of -39.42 Kcal/mol. nih.gov Subsequent compounds were filtered using a threshold of -40 Kcal/mol, and the most promising derivative, T126, was identified, showing comparable ligand efficiency to clinical trial inhibitors. nih.gov For comparison, the advanced clinical inhibitors ipatasertib (B1662790) and capivasertib (B1684468) had calculated MM-GBSA ΔG Bind values of -67.72 Kcal/mol and -62.42 Kcal/mol, respectively. nih.gov

For derivatives designed as Topoisomerase II inhibitors, molecular docking studies predicted high binding energies for the most active compounds, corroborating their experimental activity. nih.gov In the investigation of a thienopyrimidine derivative against JAK2, docking simulations yielded binding affinity scores of -6.7, -6.9, and -7.1 kcal/mol for the three different protein structures (5AEP, 4C62, and 3ZMM, respectively). mdpi.com

The table below provides examples of estimated binding affinities for thieno[2,3-d]pyrimidine derivatives against their respective targets.

Compound TypeProtein TargetMethodEstimated Binding AffinityReference
Thieno[2,3-d]pyrimidine derivativeAKT1MM-GBSA-39.42 Kcal/mol nih.gov
Thieno[2,3-d]pyrimidine derivative (T126)AKT1MM-GBSA> -40 Kcal/mol nih.gov
Thieno[2,3-d]pyrimidine derivativeJAK2 (5AEP)Docking Score-6.7 kcal/mol mdpi.com
Thieno[2,3-d]pyrimidine derivativeJAK2 (4C62)Docking Score-6.9 kcal/mol mdpi.com
Thieno[2,3-d]pyrimidine derivativeJAK2 (3ZMM)Docking Score-7.1 kcal/mol mdpi.com

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a deeper understanding of the intrinsic electronic properties of a molecule. These methods are used to analyze the electronic structure, reactivity, and spectroscopic properties of compounds like this compound.

DFT calculations are employed to determine the distribution of electron density within a molecule, identify sites susceptible to electrophilic or nucleophilic attack, and calculate reactivity descriptors. For the related pyrazolo[1,5-a]thieno[2,3-e]pyrimidine scaffold, DFT has been used to study its chemical reactivity. mdpi.com Such analyses typically involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

These calculations can reveal the molecular electrostatic potential (MEP), which maps the charge distribution and predicts regions of positive and negative potential, crucial for understanding intermolecular interactions like hydrogen bonding. cu.edu.eg For complex heterocyclic systems, DFT helps in understanding their equilibrium geometry, including bond lengths, bond angles, and dihedral angles. cu.edu.eg

A significant application of quantum chemical calculations is the prediction of spectroscopic data. DFT methods can be used to calculate theoretical vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). These theoretical spectra can be compared with experimental data to confirm the molecular structure.

For various complex heterocyclic compounds, including pyrimidine (B1678525) and thienopyrimidine analogs, DFT calculations have been successfully used to predict their spectroscopic features. tandfonline.com The calculated vibrational frequencies and NMR chemical shifts often show good agreement with experimental findings, aiding in the structural elucidation of newly synthesized compounds. cu.edu.egresearchgate.net While specific DFT studies focused solely on the spectroscopic properties of this compound are not widely reported, this methodology is a standard and powerful tool for characterizing this class of molecules.

Advanced In Silico Screening Techniques

Advanced computational screening methods are pivotal in navigating vast chemical libraries to identify promising drug candidates. For scaffolds like thieno[2,3-d]pyrimidine, these techniques enable the rapid evaluation of thousands of potential derivatives against specific biological targets.

Virtual screening (VS) is a computational methodology used to search libraries of small molecules in order to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. researchgate.net This approach has been successfully applied to the thieno[2,3-d]pyrimidine core to discover novel ligands for various targets.

One prominent application involves the discovery of inhibitors for oncogenic proteins. For instance, a combinatorial virtual screening approach was employed to design and synthesize a novel series of thieno[2,3-d]pyrimidine analogs as inhibitors of KRAS G12D, a key mutation in many cancers. nih.govresearchgate.net This screening process led to the identification of several compounds with potent antiproliferative activity in the low micromolar range against KRAS G12D mutated cancer cell lines. nih.govresearchgate.net The most potent compound from this study, KD-8, demonstrated significant tumor growth inhibition in preclinical models. nih.gov

The general workflow for such a virtual screening campaign is outlined below:

StepDescriptionObjective
1. Target Preparation The 3D structure of the biological target (e.g., KRAS G12D protein) is obtained and prepared for docking. This involves adding hydrogen atoms, assigning charges, and defining the binding site.To create a realistic and computationally ready model of the receptor's active site.
2. Ligand Library Preparation A large database of chemical compounds, including various derivatives of the thieno[2,3-d]pyrimidine scaffold, is prepared. This includes generating 3D conformations for each molecule.To create a diverse set of potential binders for screening.
3. Molecular Docking The ligand library is computationally docked into the defined binding site of the target protein. Docking algorithms predict the binding pose and estimate the binding affinity (scoring).To identify ligands that fit well sterically and electrostatically within the target's active site and to rank them based on predicted affinity.
4. Hit Selection & Refinement Top-scoring compounds ("hits") are selected based on their docking scores and visual inspection of their binding modes. These hits are then prioritized for experimental testing.To narrow down the vast library to a manageable number of promising candidates for synthesis and biological evaluation. researchgate.net

This strategy has proven effective not only for KRAS but also for other targets like the human thymidylate synthase (hTS), where virtual screening of a pyrido[2,3-d]pyrimidine (B1209978) database was used to identify novel inhibitors. nih.gov

When the 3D structure of a biological target is unknown, ligand-based drug design methods, such as pharmacophore modeling, become crucial. youtube.com A pharmacophore is an abstract representation of the steric and electronic features that are essential for a molecule to interact with a specific target. nih.gov

For the thieno[2,3-d]pyrimidine class of compounds, a pharmacophore model can be generated based on a set of known active molecules. This model defines the spatial arrangement of key chemical features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, that are required for biological activity. nih.govnih.gov

The process typically involves:

Alignment: A set of active ligands is conformationally analyzed and aligned.

Model Generation: Common chemical features are identified and abstracted into a 3D model.

Validation: The model is tested for its ability to distinguish between known active and inactive compounds.

Once validated, this pharmacophore model serves as a 3D query to screen large compound databases for new molecules that match the required features, even if they have completely different chemical backbones (a process known as scaffold hopping). nih.gov This approach was used to identify novel inhibitors for targets like phosphodiesterase 4 (PDE4), where a five-point pharmacophore model successfully guided the discovery of potent agents. nih.gov For thieno[2,3-d]pyrimidine derivatives, this technique allows researchers to leverage existing structure-activity relationship (SAR) data to design new series of compounds with potentially improved properties. researchgate.net

Molecular Dynamics Simulations for Conformational Landscape and Binding Kinetics

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. tandfonline.com This powerful technique is used to study the conformational landscape of a ligand and its target, as well as the stability and kinetics of their binding.

For thieno[2,3-d]pyrimidine derivatives, MD simulations have been instrumental in validating docking results and providing deeper insights into their mechanism of action. In a study targeting VEGFR-2, a key protein in angiogenesis, MD simulations were performed on the complex of the most potent thieno[2,3-d]pyrimidine derivative (compound 18 ) with the enzyme. nih.gov The simulations, run for 100 nanoseconds, were used to analyze the stability of the complex.

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein-ligand complex from its initial docked pose over time. A stable, low RMSD value suggests a stable binding mode.

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, highlighting which parts of the protein are flexible or rigid upon ligand binding.

Binding Free Energy Calculations (MM/GBSA): The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is used to estimate the free energy of binding from the MD trajectory, providing a more accurate prediction of binding affinity than docking scores alone. ekb.eg

In the VEGFR-2 study, the MD simulation confirmed that the thieno[2,3-d]pyrimidine inhibitor formed a stable complex within the active site, validating the initial docking pose. nih.gov Similarly, MD simulations were crucial in studies of pyrido[2,3-d]pyrimidines targeting hTS, confirming the stability of the designed ligands in the active site and the persistence of key interactions with catalytic residues. nih.gov These simulations provide a computational basis for understanding the conformational dynamics and binding stability that underpin the biological activity of thieno[2,3-d]pyrimidine-based inhibitors.

Future Research Directions and Therapeutic Potential Research Perspective

Rational Design of Next-Generation 5-Chlorothieno[2,3-d]pyrimidin-4(1H)-one Derivatives with Enhanced Specificity

The rational design of novel derivatives of this compound is a key area of future research, aiming to create compounds with improved potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how chemical modifications of the core structure influence biological activity. nih.gov

Future design strategies will likely focus on computational methods, such as molecular docking, to predict the binding interactions of designed molecules with their target proteins. nih.govresearchgate.net This in silico approach allows for the pre-screening of virtual compound libraries, prioritizing the synthesis of molecules with the highest predicted affinity and specificity. For instance, by understanding the key interactions within the ATP-binding pocket of a target kinase, researchers can design derivatives with substituents that optimize these interactions, leading to enhanced inhibitory activity. researchgate.net

The following table outlines potential modifications to the this compound scaffold and their predicted impact on biological activity, based on established SAR principles for related compounds.

Modification Position Proposed Substituent Rationale for Enhanced Specificity Potential Target Class
N1-position Bulky aromatic groupsTo explore additional binding pockets and increase steric hindrance, potentially leading to selectivity between closely related enzymes.Kinases, GPCRs
C2-position Flexible alkyl chains with polar functional groupsTo form specific hydrogen bonds with amino acid residues in the active site, improving affinity and selectivity.Proteases, Epigenetic targets
C6-position Heterocyclic ringsTo introduce novel interaction points and modulate the electronic properties of the core scaffold, influencing target binding.Various enzymes and receptors

Exploration of Novel Biological Targets and Polypharmacology Approaches

While derivatives of the thieno[2,3-d]pyrimidine (B153573) scaffold are known to target various enzymes, including kinases, there is significant potential to explore novel biological targets for this compound derivatives. mdpi.comnih.gov High-throughput screening of diverse compound libraries against a wide range of biological targets can uncover unexpected activities and open new avenues for therapeutic applications.

Furthermore, the concept of polypharmacology, where a single drug is designed to interact with multiple targets, is gaining traction in drug discovery. This approach can be particularly beneficial for complex diseases like cancer, where multiple signaling pathways are often dysregulated. nih.gov By designing derivatives of this compound that can modulate several key targets simultaneously, it may be possible to achieve synergistic therapeutic effects and overcome drug resistance.

Future research in this area will involve:

Target Identification: Utilizing chemical proteomics and other advanced techniques to identify the direct binding partners of this compound derivatives in cellular systems.

Pathway Analysis: Investigating the downstream effects of target engagement to understand the broader biological consequences of compound activity.

Network Pharmacology: Employing computational models to predict the network-level effects of multi-target drugs and to identify optimal target combinations.

Development of Advanced Synthetic Strategies for Complex Architectures

The development of novel and efficient synthetic methods is crucial for generating diverse libraries of this compound derivatives with complex and unique architectures. While several synthetic routes to the thieno[2,3-d]pyrimidine core exist, there is a continuous need for strategies that allow for greater structural diversity and more straightforward access to complex molecules. mdpi.comresearchgate.net

Future synthetic efforts may focus on:

Multi-component Reactions: Developing one-pot reactions where multiple starting materials are combined to form complex products in a single step, increasing efficiency and reducing waste. researchgate.net

Late-stage Functionalization: Devising methods to introduce chemical modifications at a late stage in the synthesis, allowing for the rapid generation of a wide range of analogs from a common intermediate.

Flow Chemistry: Utilizing continuous flow reactors to enable safer, more scalable, and more controlled synthetic processes.

The table below summarizes some advanced synthetic reactions that could be applied to the this compound scaffold.

Reaction Type Description Potential Application
Palladium-catalyzed cross-coupling Formation of carbon-carbon and carbon-heteroatom bonds.Introduction of diverse aryl and alkyl substituents at various positions of the scaffold.
Click Chemistry Highly efficient and specific reactions, such as the copper-catalyzed azide-alkyne cycloaddition.Conjugation of the scaffold to other molecules, such as peptides or targeting ligands.
Photoredox Catalysis Use of light to drive chemical reactions, enabling unique transformations.Access to novel chemical space and the formation of challenging chemical bonds.

Integration of Omics Data (Genomics, Proteomics) with Compound Activity Profiling

The integration of "omics" data, such as genomics and proteomics, with the biological activity profiles of this compound derivatives holds immense promise for advancing their therapeutic potential. nih.gov This integrated approach can provide a deeper understanding of the mechanism of action of these compounds and can help to identify patient populations that are most likely to respond to treatment. youtube.com

Key applications of this integrated approach include:

Biomarker Discovery: Identifying genetic or protein-based biomarkers that correlate with sensitivity or resistance to specific derivatives. This can be achieved by screening a panel of compounds against a large number of cancer cell lines with known genomic and proteomic profiles. nih.gov

Mechanism of Action Studies: Using proteomics to identify the cellular proteins that are modulated by compound treatment, providing clues about the compound's mechanism of action.

Personalized Medicine: In the long term, omics data from individual patients could be used to select the most effective this compound-based therapy, paving the way for personalized medicine.

Application in Chemical Probes and Biological Tools for Mechanistic Studies

Beyond their direct therapeutic potential, well-characterized derivatives of this compound can serve as valuable chemical probes and biological tools to investigate complex biological processes. A chemical probe is a small molecule that is used to study the function of a specific protein or pathway in a cellular or in vivo context.

To be effective, a chemical probe should be:

Potent and Selective: It should interact with its intended target with high affinity and selectivity.

Cell-permeable: It must be able to cross the cell membrane to reach its intracellular target.

Mechanism of Action Understood: Its effects on the biological system should be well-characterized.

Derivatives of this compound with these properties can be used to:

Validate Novel Drug Targets: By selectively inhibiting a target protein, a chemical probe can help to determine if that protein is a viable target for therapeutic intervention.

Elucidate Biological Pathways: Probes can be used to dissect the roles of specific proteins in complex signaling networks.

Develop New Assays: Chemical probes can be used as the basis for developing new assays to screen for other modulators of a particular target.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-chlorothieno[2,3-d]pyrimidin-4(1H)-one, and what are the key intermediates?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from thiophene or pyrimidine precursors. For example:

  • Step 1 : Cyclocondensation of thiophene derivatives with urea or thiourea to form the thienopyrimidine core.
  • Step 2 : Chlorination at the 5-position using POCl₃ or PCl₅ under reflux conditions (60–80°C) .
  • Critical Intermediates : 4-Hydroxythieno[2,3-d]pyrimidine (pre-chlorination) and its tautomers, verified via NMR to confirm regioselectivity .

Q. How is the structural integrity of this compound validated experimentally?

  • Methodological Answer : Characterization relies on:

  • Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., chloro-group at C5, carbonyl at C4) and IR for carbonyl (C=O) stretching (~1680–1700 cm⁻¹) .
  • X-ray Crystallography : Resolves tautomeric ambiguity (e.g., 4-oxo vs. 4-hydroxy forms) .

Q. What are the solvent and catalyst systems used in its synthesis, and how do they impact yield?

  • Methodological Answer :

  • Solvents : DMF or DMSO for polar intermediates; toluene for chlorination steps to minimize side reactions.
  • Catalysts : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution during chlorination. Yields range from 40–70%, with purity >95% achievable via recrystallization (ethanol/water) .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized, and what are common pitfalls?

  • Methodological Answer :

  • Optimization : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 12 hours) and improve regioselectivity .
  • Pitfalls : Over-chlorination (leading to di/tri-chloro byproducts) or tautomerization during purification. Monitor via LC-MS and adjust stoichiometry (POCl₃:substrate ratio ≤ 2:1) .

Q. What strategies are employed to analyze its biological activity, particularly in enzyme inhibition assays?

  • Methodological Answer :

  • Target Selection : Prioritize kinases (e.g., EGFR, VEGFR) due to structural similarity to ATP-binding motifs in pyrimidine derivatives .
  • Assay Design : Use fluorescence-based assays (e.g., ADP-Glo™) to measure IC₅₀ values. Cross-validate with molecular docking (AutoDock Vina) to correlate activity with chloro-group positioning .

Q. How do tautomeric forms of this compound influence its reactivity and pharmacological properties?

  • Methodological Answer :

  • Tautomer Identification : ¹H NMR in DMSO-d₆ reveals keto-enol equilibrium; X-ray crystallography confirms dominant 4-oxo form in solid state .
  • Pharmacological Impact : The 4-oxo tautomer enhances hydrogen bonding with target proteins (e.g., kinases), while the enol form may reduce solubility .

Q. How can conflicting spectral data (e.g., NMR shifts) from different studies be resolved?

  • Methodological Answer :

  • Standardization : Use deuterated solvents (CDCl₃ vs. DMSO-d₆) and internal standards (TMS) for reproducibility.
  • Computational Validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (Gaussian 09, B3LYP/6-31G*) to resolve ambiguities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.